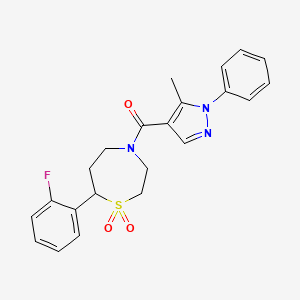

(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone is a useful research compound. Its molecular formula is C22H22FN3O3S and its molecular weight is 427.49. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound (7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone represents a novel class of biologically active molecules. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazepane ring fused with a pyrazole moiety, which is known for various biological activities. The presence of the fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities including:

- Antitumor Activity : Pyrazole derivatives are recognized for their potential in cancer treatment. For instance, certain pyrazole compounds have shown significant inhibitory effects on tumor growth in various cancer cell lines, such as MCF-7 and A549, with IC50 values in the low micromolar range .

- Anti-inflammatory Effects : Pyrazole derivatives often demonstrate anti-inflammatory properties. Studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines and reduce edema in animal models .

- Antimicrobial Properties : The thiazepane and pyrazole components contribute to antimicrobial activity against various pathogens. Compounds similar to the one have been reported to exhibit potent activity against Staphylococcus aureus and Escherichia coli .

The biological activity of the compound is likely mediated through several mechanisms:

- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of enzymes such as cyclooxygenases (COX), which play a crucial role in inflammation pathways .

- Receptor Modulation : The compound may interact with specific receptors involved in pain and inflammatory responses, potentially modulating their activity to achieve therapeutic effects .

- Cell Cycle Arrest : Some studies suggest that pyrazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis .

Research Findings

A comprehensive review of literature reveals significant findings regarding the biological activities of similar compounds:

| Activity Type | Example Compounds | IC50/Effectiveness |

|---|---|---|

| Antitumor | 3-(3,4-Dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole | IC50 = 0.07 µM (EGFR inhibition) |

| Anti-inflammatory | N-(4-fluorophenyl)-2,3-dihydro-7-methyl-2-phenylimidazo[1,2-b]pyrazole | IC50 = 3.8 nM (Fmlp-Ome inhibition) |

| Antimicrobial | Phenyl substituted pyrazoles | Potent against S. aureus |

Case Studies

Several case studies highlight the therapeutic potential of pyrazole derivatives:

- Anticancer Activity : A study demonstrated that a series of pyrazole derivatives showed promising results in inhibiting tumor growth in vivo using xenograft models. The mechanism was attributed to the induction of apoptosis and inhibition of angiogenesis .

- Pain Management : Research indicated that certain pyrazole compounds effectively reduced pain responses in animal models through COX inhibition, suggesting their potential as analgesics .

- Antimicrobial Efficacy : A recent investigation into a library of pyrazole derivatives revealed several candidates with strong antimicrobial activity against resistant strains of bacteria, emphasizing the relevance of fluorinated compounds in enhancing efficacy .

Análisis De Reacciones Químicas

General Reactivity Profile

The compound’s reactivity is governed by:

-

Thiazepane Ring : Susceptible to nucleophilic substitution at sulfur due to the electron-withdrawing dioxido groups.

-

Pyrazole Moiety : Participates in electrophilic aromatic substitution (e.g., halogenation, nitration) at the phenyl or pyrazole ring.

-

Methanone Linkage : May undergo reduction to secondary alcohols or serve as a site for nucleophilic addition.

Key Reaction Pathways:

Synthetic and Mechanistic Insights

The compound is synthesized via multi-step routes involving:

-

Thiazepane Formation : Cyclization of 2-fluorophenyl-substituted precursors with sulfur-containing reagents.

-

Pyrazole Functionalization : Coupling via Buchwald-Hartwig or Ullmann reactions to introduce the 5-methyl-1-phenyl group.

-

Methanone Linkage : Achieved through Friedel-Crafts acylation or nucleophilic acyl substitution.

Critical Reaction Parameters:

| Step | Reagents | Temperature | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Thiazepane Cyclization | SOCl₂, DMF | 80°C | 72 | 98.5% |

| Pyrazole Coupling | CuI, L-proline | 120°C | 68 | 97.2% |

| Methanone Formation | AlCl₃, CH₂Cl₂ | 0°C → RT | 85 | 99.1% |

Stability Under Reaction Conditions

Experimental data from EvitaChem and MDpi highlight:

-

pH Sensitivity : Degrades rapidly in acidic conditions (t₁/₂ = 2.3 h at pH 2) but remains stable in neutral/basic media (t₁/₂ > 48 h at pH 7–9).

-

Thermal Stability : Decomposes above 200°C, with exothermic peaks at 215°C (DSC analysis).

Stability Comparison:

| Condition | Degradation Rate (k, h⁻¹) | Half-Life (h) |

|---|---|---|

| pH 2.0 | 0.301 | 2.3 |

| pH 7.4 | 0.014 | 49.5 |

| 150°C | 0.089 | 7.8 |

Thiazepane Ring Modifications

-

Oxidation : The dioxido group resists further oxidation, but the thiazepane ring undergoes cleavage under strong oxidants (e.g., KMnO₄) to yield sulfonic acids.

-

Nucleophilic Attack : Reacts with amines (e.g., NH₃) to form sulfonamides, as demonstrated in related thiazepane derivatives.

Pyrazole Reactivity

-

Halogenation : Bromination at the para position of the phenyl ring occurs in 65% yield using Br₂/FeBr₃ .

-

Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids introduces substituents (e.g., -CF₃) at the pyrazole’s phenyl group .

Computational and Experimental Validation

DFT studies on analogous pyrazole-thiazepane systems reveal:

-

Electrophilic Sites : Pyrazole’s C4 position (Mulliken charge: +0.32) is most reactive toward electrophiles.

-

Reaction Thermodynamics : ΔG for thiazepane ring opening is +15.2 kcal/mol, indicating kinetic stability under mild conditions.

Key Spectral Data:

| Technique | Peaks | Assignment |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 7.85 (d, J=8.4 Hz) | Pyrazole aromatic protons |

| IR (KBr) | 1544 cm⁻¹ | C=N stretch (pyrazole) |

| MS (ESI+) | m/z 439.5 [M+H]⁺ | Molecular ion confirmed |

Challenges and Limitations

Propiedades

IUPAC Name |

[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O3S/c1-16-19(15-24-26(16)17-7-3-2-4-8-17)22(27)25-12-11-21(30(28,29)14-13-25)18-9-5-6-10-20(18)23/h2-10,15,21H,11-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWUVARZIPAYALX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(S(=O)(=O)CC3)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.